![molecular formula C3Cl6O3 B1428329 Bis[trichloro(~13~C)methyl] (~13~C)carbonate CAS No. 1173019-90-3](/img/structure/B1428329.png)
Bis[trichloro(~13~C)methyl] (~13~C)carbonate
Vue d'ensemble
Description
Synthesis Analysis
Bis(trichloromethyl)carbonate (BTC, also known as triphosgene) is a versatile compound that enables highly efficient syntheses . It is used in the preparation of Fmoc-amino acid chlorides and in the preparation of aryl-(Z)-vinyl chlorides . It is also used in the synthesis of non-symmetrical dialkyl carbonates promoted by 1-(3-trimethoxysilylpropyl)-3-methylimidazolium chloride ionic liquid .Molecular Structure Analysis
The molecular structure of Bis[trichloro(~13~C)methyl] (~13~C)carbonate is represented by the formula OC(OCCl3)2 .Chemical Reactions Analysis
Bis(trichloromethyl)carbonate (BTC, triphosgene) is used in a variety of halogenation reactions . It is also used in the selective, high-yielding preparation of Bisphenol A cyclic oligomeric carbonates .Physical And Chemical Properties Analysis
Bis[trichloro(~13~C)methyl] (~13~C)carbonate is a solid compound with a low tendency to evaporate . Its vapor pressure is sufficiently high to easily result in toxic concentrations .Applications De Recherche Scientifique
Green Chemical Synthesis : Bis[trichloro(
13C)methyl] (13C)carbonate is explored in the synthesis of isosorbide bis(methyl carbonate) (IBMC), a green chemical with potential applications in manufacturing non-isocyanate polyurethanes and bisphenol A-free polycarbonates. Catalysts with a dual nucleophilic–basic character are crucial in this synthesis, indicating the compound's role in environmentally friendly chemical production (Ochoa-Gómez et al., 2020).Polymerization Applications : The compound aids in the selective, high-yielding preparation of Bisphenol A cyclic oligomeric carbonates. These are used for polymerization to polycarbonates, demonstrating its utility in advanced material synthesis (Brunelle & Shannon, 1991).
Chemical Intermediate Synthesis : It is utilized as a safer, environmentally friendly alternative in the synthesis of chemical intermediates like palonosetron hydrochloride, replacing traditional chlorination reagents (Chun-miao, 2009).
Substitution in Chemical Processes : The compound is used as a substitute for phosgene in synthesizing diphenyl carbonate, highlighting its role in making chemical processes safer and more efficient (Ri-sheng, 2010).
Advanced Material Synthesis : Its role in the synthesis of novel bis- and tris-(cyclic carbonate)s used in the preparation of biodegradable polymer networks is notable, indicating its importance in developing new materials (Al-Azemi & Bisht, 2002).
Safety And Hazards
Orientations Futures
The use of Bis(trichloromethyl)carbonate (BTC, triphosgene) will become more regulated in the future, which will directly increase responsibility in route selection during process development . It is currently not as tightly regulated as phosgene, and its reputation is, without well-founded reasons, much better than that of phosgene .
Propriétés
IUPAC Name |
bis(trichloro(113C)methyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745884 | |
| Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
CAS RN |
1173019-90-3 | |
| Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

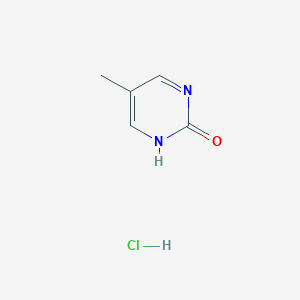

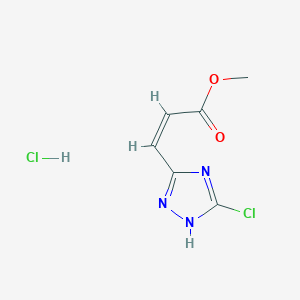
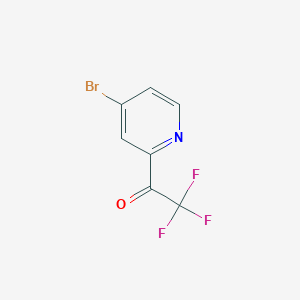

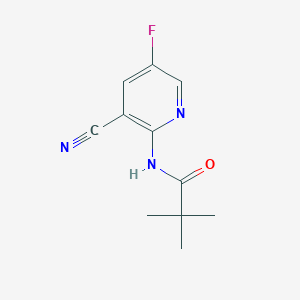
![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
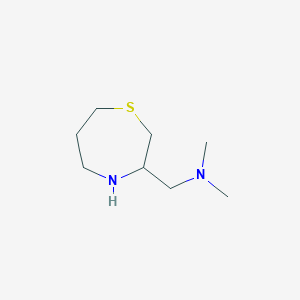
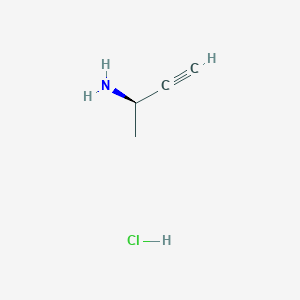
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
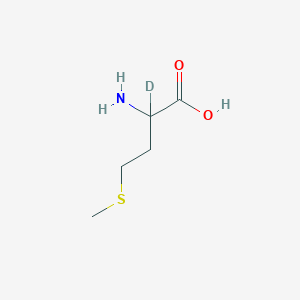
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)

![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)